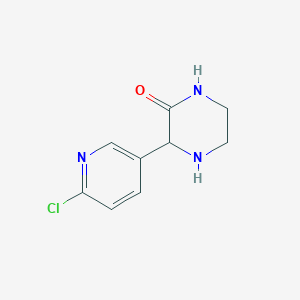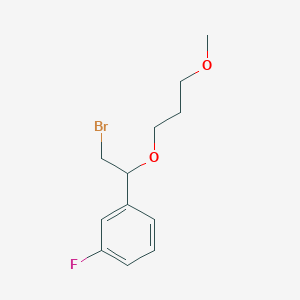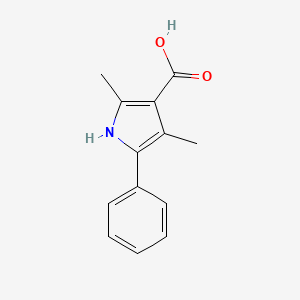
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This compound is particularly interesting due to its unique substitution pattern, which imparts specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the reaction of ethyl esters with sodium hydroxide in ethanol and water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the use of catalytic systems and optimized reaction conditions, are likely employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
科学的研究の応用
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The aromatic nature of the pyrrole ring allows it to participate in π-π interactions with aromatic amino acids in proteins. This can affect enzyme activity and other biological processes. The carboxylic acid group can form hydrogen bonds, further influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-1H-pyrrole: Lacks the phenyl and carboxylic acid groups, resulting in different chemical properties.
2,4-Dimethyl-3-ethyl-1H-pyrrole: Similar structure but with an ethyl group instead of a phenyl group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Contains a similar pyrrole ring but with different substituents.
Uniqueness
2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and phenyl groups, along with the carboxylic acid functionality, makes it a versatile compound for various applications.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-8-11(13(15)16)9(2)14-12(8)10-6-4-3-5-7-10/h3-7,14H,1-2H3,(H,15,16) |
InChIキー |
ZAVFMNSWALPFFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C(=O)O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


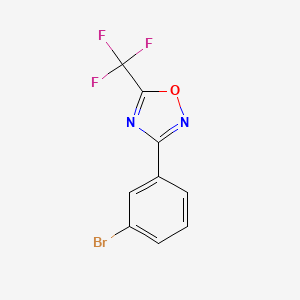
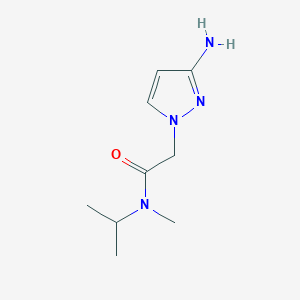
![Tert-butyl 2-{2-oxabicyclo[2.1.1]hexan-4-yl}acetate](/img/structure/B13487983.png)

![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
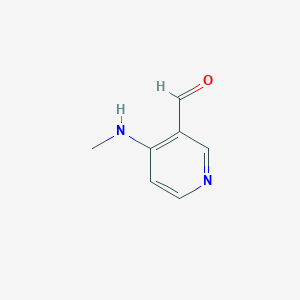
![1-(tert-butyldimethylsilyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13488011.png)
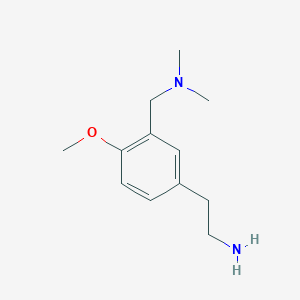
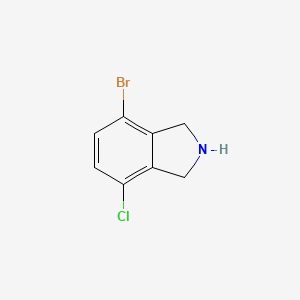
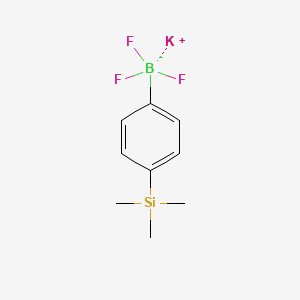
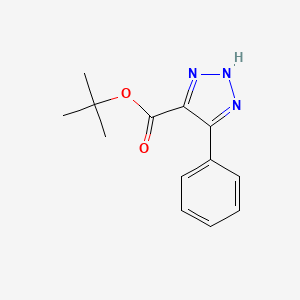
![2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine](/img/structure/B13488028.png)
